molecular formula C6H11NO B3111107 rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol CAS No. 1820574-43-3

rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol

Cat. No. B3111107
CAS RN: 1820574-43-3
M. Wt: 113.16
InChI Key: SEHVUORORNIEOB-RITPCOANSA-N
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Description

“rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol” is a biochemical compound used for proteomics research . It has a molecular formula of C6H11NO and a molecular weight of 113.16 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic ring with a methanol group attached . The exact structure would require more detailed information or computational analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to have a molecular weight of 113.16 .

Scientific Research Applications

Stereochemical Synthesis

A study by Smetanin et al. (2020) highlights the stereochemical synthesis processes involving 3-azabicyclo compounds. They developed a two-step method for the preparation of 3,4-epoxypyrroline derivatives from 2-halo-2H-azirine-2-carboxylates, diazo keto esters, and amines. This includes the synthesis of highly functionalized rac-(1R,4R,5S)-6-oxa-3-azabicyclo[3.1.0]hex-2-enes, which are closely related to rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol (Smetanin et al., 2020).

Carbocyclic Nucleosides Synthesis

Yamatoya et al. (1999) conducted research on the synthesis of carbocyclic cyclopropane fused nucleosides, a process starting from 2-azabicyclo-[2.2.1]hex-5-en-3-one (ABH), which is structurally similar to the compound . This synthesis is critical in the formation of certain carbocyclic nucleosides (Yamatoya, Ishikura, & Katagiri, 1999).

Development of Bicyclic Lactams

Wedler et al. (1992) researched the reactions of Ethyl 4-oxoalkanoates with amines, leading to the formation of bicyclic lactams like this compound. They discovered that certain conditions lead to the dimerization of these compounds, indicating the potential for further chemical manipulation and use in various applications (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).

Nanohybrid Biocatalyst Applications

Galvão et al. (2018) explored the use of a nanohybrid material for the kinetic resolution of secondary alcohols, including compounds like this compound. They demonstrated its application in the synthesis of enantiomeric drugs, highlighting its potential in pharmaceutical manufacturing (Galvão et al., 2018).

PET Radioligand Imaging

Gao et al. (2012) worked on the radiosynthesis and in vivo evaluation of a compound structurally similar to this compound. Their research was focused on developing potential PET tracers for α7 nicotinic acetylcholine receptors, indicating the compound's utility in neuroimaging and diagnostic applications (Gao et al., 2012).

Mechanism of Action

The mechanism of action of “rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol” is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions for research on “rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol” are not specified in the available resources. Given its use in proteomics research, it may be involved in studies of protein structure and function .

properties

IUPAC Name

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVUORORNIEOB-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
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rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
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rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
Reactant of Route 4
rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
Reactant of Route 5
rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
Reactant of Route 6
rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol

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